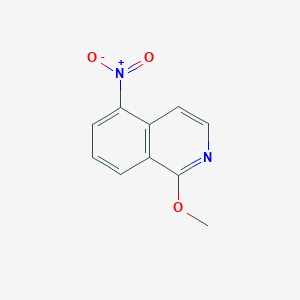

1-Methoxy-5-nitroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10-8-3-2-4-9(12(13)14)7(8)5-6-11-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXSRYRPMLQNHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methoxy 5 Nitroisoquinoline and Its Derivatives

Established Synthetic Routes to the Isoquinoline (B145761) Core

The formation of the isoquinoline ring system is the foundational step in the synthesis of 1-methoxy-5-nitroisoquinoline. Classical cyclization reactions are frequently employed to construct this bicyclic heterocycle from acyclic precursors.

The synthesis of the isoquinoline nucleus often relies on well-established intramolecular cyclization strategies, such as the Bischler-Napieralski and Pictet-Spengler reactions. mdpi.com These methods build the heterocyclic ring from appropriately substituted phenylethylamine derivatives.

Bischler-Napieralski Reaction: This reaction involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent (e.g., P₂O₅, POCl₃) to form a 3,4-dihydroisoquinoline. Subsequent oxidation yields the aromatic isoquinoline ring. To create nitroisoquinoline precursors, a nitrated phenylethylamine can be used as the starting material. For instance, the synthesis of 7-nitro-1-methyl-3,4-dihydroisoquinoline has been reported through this approach. mdpi.com

Pomeranz-Fritsch Reaction: This method involves the condensation of a benzaldehyde (B42025) with a diethoxyacetal of aminoacetaldehyde, followed by acid-catalyzed cyclization to form the isoquinoline ring. clockss.org By starting with a nitrated benzaldehyde, this route can be adapted to produce nitroisoquinoline precursors.

These multistep sequences allow for the regioselective placement of substituents on the benzene (B151609) ring of the isoquinoline system prior to the final cyclization and aromatization steps.

One-pot procedures that combine multiple reaction steps, including nitration, offer an efficient alternative to lengthy multistep syntheses. These methods are valued for their practicality and reduced waste generation.

A notable example is the "one-pot" synthesis of bromo-nitroisoquinoline derivatives. A process has been developed where isoquinoline is first brominated in strong acid, and then, without isolating the intermediate, a metal nitrate (B79036) is added to the reaction mixture to achieve nitration. google.com This allows for the isolation of compounds like 5-bromo-8-nitroisoquinoline (B189721) directly from isoquinoline in a single procedural pot. google.com

More modern approaches utilize novel reagents and conditions. For example, a practical, one-pot protocol for the meta-nitration of pyridines and quinolines has been developed using a dearomatization-rearomatization strategy, which can be applied to complex molecules and drug precursors. acs.org Another metal-free, one-pot method for synthesizing ring-fused polycyclic structures uses tert-butyl nitrite (B80452) (t-BuONO) as a nitro source in a free radical cascade pathway. researchgate.net

| Method | Reagents | Key Features | Target Example | Ref |

| Bromination-Nitration | NBS, H₂SO₄, Metal Nitrate | Sequential addition of reagents without intermediate isolation. | 5-Bromo-8-nitroisoquinoline | google.com |

| Dearomatization-Rearomatization | TBN, NCS, AcOH | Metal-free, mild conditions, applicable to late-stage functionalization. | meta-Nitroquinolines | acs.orgmdpi.com |

| Radical Cascade | t-BuONO | Metal-free, uses nitro reagent for radical pathway. | Nitro-Indolo[2,1-a]isoquinoline | researchgate.net |

Multistep Cyclization Protocols for Nitroisoquinoline Precursors

Functional Group Interconversions and Strategic Substitutions at the Isoquinoline Core

Once the isoquinoline or a suitable precursor like isoquinolin-1-one is formed, the target compound is achieved through specific functionalization steps: the introduction of a methoxy (B1213986) group at the 1-position and a nitro group at the 5-position.

The introduction of the methoxy group at the C-1 position is typically accomplished by starting with the corresponding isoquinolin-1-one tautomer. The lactam functionality of 5-nitroisoquinolin-1-one can be converted into the desired 1-methoxy group.

This transformation is often performed as a protection step to enable further reactions that would be incompatible with the acidic proton of the lactam. The protection is achieved by reacting 5-nitroisoquinolin-1-one with a methylating agent. This O-methylation yields this compound. rsc.org This strategy proved crucial for subsequent palladium-catalyzed coupling reactions at other positions on the ring, which failed with the unprotected lactam. rsc.org

The nitro group is introduced onto the isoquinoline ring via electrophilic aromatic substitution. The nitration of isoquinoline itself predominantly yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. stackexchange.com

The standard conditions for this reaction involve a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures. prepchem.com Under these acidic conditions, the isoquinoline nitrogen is protonated, forming the isoquinolinium ion. This deactivates the pyridine (B92270) ring towards electrophilic attack, directing the substitution to the benzene ring, primarily at the C-5 and C-8 positions. stackexchange.com The synthesis of 3-methoxymethyl-5-nitroisoquinoline, for example, is achieved by treating 3-methoxymethylisoquinoline (B8575051) with a nitrating mixture, yielding the 5-nitro product. prepchem.com

| Starting Material | Reagents | Product | Yield | Ref |

| Isoquinoline | HNO₃, H₂SO₄ | 5-Nitroisoquinoline & 8-Nitroisoquinoline | ~1:1 ratio | stackexchange.com |

| 3-Methoxymethylisoquinoline | 70% HNO₃, 95% H₂SO₄ | 3-Methoxymethyl-5-nitroisoquinoline | Not specified | prepchem.com |

| Isoquinolin-1-one | Not specified | 5-Nitroisoquinolin-1-one | Not specified | rsc.org |

Methoxylation Strategies at the 1-Position

Advanced Derivatization Strategies Employing this compound as a Building Block

This compound is not only a synthetic target but also a versatile intermediate for creating more complex molecules. The methoxy group at C-1 activates the scaffold for further functionalization, particularly when combined with other substituents.

A key example involves the use of 4-bromo-1-methoxy-5-nitroisoquinoline as a substrate in palladium-catalyzed cross-coupling reactions. Research has shown that this intermediate participates in Stille, Suzuki, and Buchwald-Hartwig couplings with high efficiency. rsc.org These reactions allow for the introduction of a wide range of alkyl, aryl, and arylamino groups at the C-4 position, demonstrating the utility of the this compound framework as a robust building block. rsc.org The methoxy group is essential, as the corresponding unprotected 4-bromo-5-nitroisoquinolin-1-one fails to undergo these coupling reactions. rsc.org

Furthermore, the related compound 5-nitroisoquinoline can undergo direct nucleophilic substitution of hydrogen (SNH) reactions. For example, it reacts with amides to form 8-amino-5-nitroisoquinoline derivatives, showcasing another route for derivatization based on the reactivity conferred by the nitro group. mdpi.com

| Starting Material | Reaction Type | Reagents | Product Type | Ref |

| 4-Bromo-1-methoxy-5-nitroisoquinoline | Suzuki Coupling | Arylboronic acids, Pd catalyst | 4-Aryl-1-methoxy-5-nitroisoquinolines | rsc.org |

| 4-Bromo-1-methoxy-5-nitroisoquinoline | Buchwald-Hartwig Coupling | Amines, Pd catalyst | 4-Amino-1-methoxy-5-nitroisoquinolines | rsc.org |

| 5-Nitroisoquinoline | SNH Amidation | Amides, Base, Oxidant | N-(5-nitroisoquinolin-8-yl)amides | mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For the this compound system, these methods have been instrumental in introducing aryl, heteroaryl, and nitrogen-containing side chains, primarily at the C-3 and C-4 positions after initial functionalization.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates. mdpi.comrsc.org In the context of this compound, this reaction has been effectively utilized for introducing aryl and heteroaryl groups.

The general catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. chemrxiv.orguwindsor.ca The reaction is known for its mild conditions and tolerance of a wide range of functional groups. uwindsor.ca

A key starting material for these transformations is 4-bromo-1-methoxy-5-nitroisoquinoline. Protection of the lactam functionality as the 1-methoxy ether is crucial, as the unprotected 4-bromo-5-nitroisoquinolin-1-one is unreactive in palladium-catalyzed couplings. researchgate.net This protected substrate readily undergoes Suzuki-Miyaura coupling with various arylboronic acids in high yields. researchgate.net The reaction demonstrates good tolerance to both electron-donating and electron-withdrawing groups on the arylboronic acid, as well as significant steric bulk. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with 4-bromo-1-methoxy-5-nitroisoquinoline

| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | High |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | High |

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions. Specific yields for this compound derivatives may vary based on the cited literature.

The Stille coupling offers another robust palladium-catalyzed method for C-C bond formation, pairing organostannanes with organic halides or triflates. orgsyn.orgorganic-chemistry.org A significant advantage of the Stille reaction is the stability of organotin reagents to air and moisture. orgsyn.org

Similar to the Suzuki-Miyaura coupling, 4-bromo-1-methoxy-5-nitroisoquinoline serves as a key precursor for Stille reactions. researchgate.net This allows for the introduction of a variety of substituents, including alkyl groups, which can be more challenging to introduce via Suzuki coupling. researchgate.net The reaction proceeds with high yields, further demonstrating the utility of protecting the isoquinolinone nitrogen as a methoxy ether to facilitate palladium-catalyzed transformations. researchgate.net

Table 2: Stille Coupling of 4-bromo-1-methoxy-5-nitroisoquinoline

| Organostannane | Catalyst | Additive | Solvent | Yield (%) |

|---|---|---|---|---|

| (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | Toluene | High |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | THF | High |

This table represents typical conditions for Stille coupling reactions. Specific yields for this compound derivatives would be dependent on the specific reactants and conditions used.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is particularly valuable for synthesizing aryl amines, which are common motifs in pharmaceuticals. wikipedia.org

In the synthesis of derivatives of this compound, the Buchwald-Hartwig amination has been successfully applied to 4-bromo-1-methoxy-5-nitroisoquinoline to introduce various nitrogen-containing side chains. researchgate.net The reaction proceeds in high yields with a range of primary and secondary amines, showcasing its broad applicability for this heterocyclic system. researchgate.net

Table 3: Buchwald-Hartwig Amination of 4-bromo-1-methoxy-5-nitroisoquinoline

| Amine | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | High |

| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | High |

This table illustrates general conditions for Buchwald-Hartwig amination. Specific yields for reactions with this compound derivatives are reported in the literature.

Stille Coupling Protocols for Diverse Substituents

Lithiation and Electrophilic Quenching Reactions for Alkyl Substitution

Lithiation followed by quenching with an electrophile provides a direct method for the functionalization of aromatic and heteroaromatic rings. In the case of this compound derivatives, this strategy has been explored for the introduction of alkyl groups.

Specifically, the lithiation of 4-bromo-1-methoxy-5-nitroisoquinoline can be achieved, and subsequent quenching with an electrophile like iodomethane (B122720) allows for the introduction of a methyl group at the C-4 position. researchgate.net However, this particular reaction has been reported to proceed in low yield, suggesting that it may be less efficient than the cross-coupling strategies for this specific transformation. researchgate.net

Oxidative Nucleophilic Substitution of Hydrogen (SNH) Reactions

Oxidative Nucleophilic Substitution of Hydrogen (SNH) reactions are an increasingly important tool in C-H functionalization, allowing for the direct substitution of a hydrogen atom on an electron-deficient aromatic ring with a nucleophile. mdpi.comresearchgate.net This approach avoids the need for pre-functionalization of the aromatic substrate with a leaving group, making it an atom-economical alternative to traditional cross-coupling methods. mdpi.comresearchgate.net

For 5-nitroisoquinoline, SNH reactions have been successfully employed to introduce amide and urea (B33335) functionalities. mdpi.comdoaj.org The reaction typically involves the generation of an N-anion from an amide or urea, which then attacks the electron-deficient isoquinoline ring. An external oxidizing agent is used to facilitate the aromatization of the intermediate σH-adduct. mdpi.com In some cases, dehydration of the σH-adduct can lead to the formation of nitroso compounds as byproducts. mdpi.com

For instance, the reaction of 5-nitroisoquinoline with the N-anion of p-methylbenzamide in anhydrous DMSO results in a mixture of N-(5-nitroisoquinolin-8-yl)benzamide and N-(5-nitrosoisoquinolin-6-yl)benzamide. mdpi.com Similarly, reactions with ureas can lead to the formation of corresponding substituted ureas or aminated products. mdpi.com

Table 4: SNH Amidation of 5-Nitroisoquinoline

| Nucleophile | Oxidizing Agent | Solvent | Product(s) | Total Yield (%) |

|---|---|---|---|---|

| p-Methylbenzamide N-anion | Air | Anhydrous DMSO | N-(5-nitroisoquinolin-8-yl)benzamide and N-(5-nitrosoisoquinolin-6-yl)benzamide | 45 |

Data sourced from Avakyan et al. mdpi.com

Chemical Reactivity and Transformation Pathways of 1 Methoxy 5 Nitroisoquinoline

Reactivity of the Nitro Group

The nitro group at the 5-position of the isoquinoline (B145761) ring is a key site for chemical modification, primarily through reduction to an amino group or transformation into a nitroso derivative.

Catalytic Hydrogenation and Other Reduction Pathways to Aminoisoquinolines

Alternative reduction methods have also been explored. The use of titanium trichloride (B1173362) (TiCl₃) has been shown to be effective for the selective reduction of aromatic nitro compounds. scispace.com Another approach involves hydrogenolytic debenzylation, which can simultaneously reduce the nitro group. researchgate.net The resulting 5-aminoisoquinoline (B16527) derivatives are versatile intermediates for further functionalization.

The choice of reducing agent can be critical. While catalytic hydrogenation with Pd/C is common, other reagents like Raney Nickel with hydrazine (B178648) hydrate (B1144303) have also been utilized for similar nitro-to-amine conversions in related isoquinoline systems. scispace.com

Table 1: Reduction Methods for Nitroisoquinolines

| Precursor | Reducing Agent/Conditions | Product | Reference |

|---|---|---|---|

| 3-Bromo-1-methoxy-5-nitroisoquinoline | H₂, Pd/C | 5-Amino-3-bromo-1-methoxyisoquinoline | nus.edu.sgnih.govproteopedia.org |

| 5-Nitroisoquinoline (B18046) derivative | TiCl₃ | 5-Aminoisoquinoline derivative | scispace.com |

| N-allyl-2-halo-3-nitrobenzamides | Hydrogenolytic debenzylation | 5-Aminoisoquinolin-1-one derivative | researchgate.net |

| 5-Nitroisoquinoline | TAPEHA-Pd with NaBH₄ or N₂H₄·H₂O | 5-Aminoisoquinoline | tubitak.gov.tr |

| 2'-Nitroisoquinoline derivative | Zinc and concentrated hydrochloric acid | Aminoisoquinoline derivative | clockss.org |

Transformations Leading to Nitroso Derivatives

Under specific reaction conditions, the nitro group of 5-nitroisoquinoline can be transformed into a nitroso group. This transformation is often observed during nucleophilic substitution of hydrogen (SNH) reactions. mdpi.comnih.gov For example, the reaction of 5-nitroisoquinoline with amide anions can lead to the formation of nitrosoamides. mdpi.com The proposed mechanism involves the addition of a nucleophile at the ortho-position to the nitro group, followed by aromatization through proton transfer and elimination of a water molecule. mdpi.comresearchgate.net

Similarly, when 5-nitroisoquinoline reacts with urea (B33335) or monosubstituted ureas under anhydrous conditions, 5-nitrosoisoquinoline-6-amine is formed. mdpi.comnih.govresearchgate.net This reaction proceeds exclusively at the 6-position. nih.gov

Reactivity of the Methoxy (B1213986) Group

The methoxy group at the 1-position of the isoquinoline ring is relatively stable but can undergo O-demethylation, a crucial step in the synthesis of certain isoquinolin-1-one derivatives.

O-Demethylation Reactions for Lactam Unmasking

Nucleophilic Attack and Addition Reactions

The electron-deficient nature of the isoquinoline ring, particularly when substituted with a nitro group, makes it susceptible to nucleophilic attack.

Regioselective Amidation and Carbamoylamination via SNH Mechanism

The direct nucleophilic substitution of a hydrogen atom (SNH) in 5-nitroisoquinoline allows for the introduction of amide and urea functionalities. mdpi.comnih.gov This reaction is highly regioselective. The amidation of 5-nitroisoquinoline with amide anions can occur at both the ortho- and para-positions relative to the nitro group. mdpi.comresearchgate.net Attack at the para-position (position 8) leads to the formation of nitroamides after oxidative aromatization. mdpi.com In contrast, ortho-addition (position 6) results in the formation of nitrosoamides. mdpi.com

The reaction of 5-nitroisoquinoline with ureas and monosubstituted ureas under anhydrous conditions proceeds via an SNH mechanism to yield 5-nitrosoisoquinoline-6-amine derivatives. mdpi.comnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Methoxy-5-nitroisoquinoline |

| 3-Bromo-1-methoxy-5-nitroisoquinoline |

| 5-Amino-3-arylisoquinolinones |

| 5-Aminoisoquinoline |

| 5-Nitroisoquinoline |

| 5-Nitrosoisoquinoline-6-amine |

| 5-amino-3-bromo-1-methoxyisoquinoline |

| Hydrogen bromide |

| N-allyl-2-halo-3-nitrobenzamides |

| Palladium-on-carbon |

| Raney Nickel |

| Titanium trichloride |

| TAPEHA-Pd |

| Sodium borohydride |

| Hydrazine hydrate |

| Zinc |

| Hydrochloric acid |

| Acetic acid |

Proposed Mechanisms for SNH Reactions (EPE, Dehydration)

Vicarious Nucleophilic Substitution of Hydrogen (SNH) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. In the context of nitroisoquinolines, the strong electron-withdrawing nature of the nitro group and the ring nitrogen atom facilitates the addition of nucleophiles to the aromatic system. While research directly detailing SNH reactions on this compound is limited, the well-studied reactivity of the parent compound, 5-nitroisoquinoline, provides established mechanistic frameworks that are applicable. mdpi.comresearchgate.net The two primary proposed mechanisms for the rearomatization of the intermediate σH adduct formed during SNH reactions are the Electron-Proton-Electron (EPE) pathway and the dehydration pathway. mdpi.comresearchgate.net

The presence of a methoxy group at the C-1 position, being electron-donating, is expected to modulate the reactivity of the isoquinoline core towards nucleophilic attack. It may slightly decrease the electrophilicity of the ring compared to unsubstituted 5-nitroisoquinoline, potentially influencing reaction rates and regioselectivity.

Electron-Proton-Electron (EPE) Mechanism

The most probable mechanism for the oxidative aromatization of the σH adduct involves a sequence of Electron-Proton-Electron transfer. mdpi.comresearchgate.net This pathway is prevalent when an external oxidizing agent is used.

Nucleophilic Attack: A nucleophile (Nu⁻) attacks an electron-deficient carbon atom of the isoquinoline ring (e.g., C-6 or C-8) to form a resonance-stabilized σH adduct.

Electron Transfer: The σH adduct transfers an electron to an external oxidizing agent (e.g., K₃[Fe(CN)₆] or atmospheric oxygen), generating a radical cation.

Proton Transfer: The radical cation loses a proton (H⁺), often facilitated by a base in the reaction medium, to form a radical species.

Second Electron Transfer: This radical species then transfers a second electron to the oxidizing agent to yield the final, stable, substituted aromatic product. mdpi.com

Dehydration Mechanism

An alternative pathway for the aromatization of the σH adduct can occur, particularly in the amination of nitroarenes, which proceeds via dehydration to form a nitroso compound. mdpi.comresearchgate.net This route does not require an external oxidant, as the nitro group itself participates in the transformation.

Nucleophilic Attack: Similar to the EPE mechanism, a nucleophile attacks the ring to form the σH adduct.

Intramolecular Rearrangement and Dehydration: The σH adduct undergoes a rearrangement where the nitro group is converted to a nitronate, followed by the elimination of a water molecule. This process leads to the formation of a nitroso-substituted isoquinoline derivative. mdpi.com Research on 5-nitroisoquinoline has shown that reactions with anions of ureas and some amides under anhydrous conditions proceed via this dehydration mechanism to yield 5-nitrosoisoquinoline derivatives. mdpi.comresearchgate.net For instance, the reaction of 5-nitroisoquinoline with the 1,1-dimethylurea (B72202) anion under anhydrous conditions yields 1,1-dimethyl-3-(5-nitrosoisoquinolin-6-yl)urea. mdpi.com

Other Significant Chemical Conversions of the Isoquinoline Scaffold

The this compound scaffold serves as a versatile platform for the synthesis of more complex heterocyclic systems. Key transformations often involve functionalizing the molecule at other positions through halogenated intermediates, followed by cross-coupling reactions and reduction or modification of the existing functional groups.

Suzuki-Miyaura Coupling and Subsequent Transformations

The process typically involves:

Suzuki-Miyaura Coupling: 3-Bromo-1-methoxy-5-nitroisoquinoline is subjected to a palladium-catalyzed Suzuki-Miyaura coupling reaction with various arylboronic acids. This step efficiently introduces a range of aryl substituents at the C-3 position of the isoquinoline core. nus.edu.sgacs.org

Nitro Group Reduction: The nitro group of the resulting 3-aryl-1-methoxy-5-nitroisoquinoline is reduced to a primary amine. This transformation is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. nus.edu.sgjst.go.jp

O-Demethylation: The final step is the cleavage of the methyl ether at the C-1 position to yield the corresponding isoquinolin-1-one. This demethylation converts the methoxy group into a hydroxyl group, which exists in tautomeric equilibrium with the more stable lactam form. nus.edu.sg

| Starting Material | Coupling Partner (ArB(OH)₂) | Intermediate Product | Final Product |

|---|---|---|---|

| 3-Bromo-1-methoxy-5-nitroisoquinoline | Arylboronic Acid | 3-Aryl-1-methoxy-5-nitroisoquinoline | 5-Amino-3-arylisoquinolin-1-one |

Lithiation and Electrophilic Trapping

Spectroscopic Characterization and Structural Elucidation of 1 Methoxy 5 Nitroisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.

For instance, in derivatives such as 3-aryl-1-methoxy-5-nitroisoquinolines, the methoxy (B1213986) group (OCH₃) protons typically appear as a sharp singlet at approximately 4.25 ppm. researchgate.net The protons on the isoquinoline (B145761) core are observed in the aromatic region, generally between 7.5 and 8.6 ppm. The chemical shifts and coupling patterns of these aromatic protons are influenced by the positions of the methoxy and nitro groups. For example, in a 3-(4-trifluoromethylphenyl)-1-methoxy-5-nitroisoquinoline derivative, the proton at the 4-position (H-4) appears as a singlet around 8.50 ppm, while the H-7 proton is observed as a triplet at approximately 7.58 ppm due to coupling with neighboring protons. researchgate.net The protons at positions 6 and 8 also show characteristic splitting patterns, appearing as doublet of doublets or doublets of triplets depending on their coupling partners. researchgate.net

The study of various N-substituted 5-nitroisoquinolinium cations also provides insight into the proton environments, with aromatic protons resonating at distinct chemical shifts that are influenced by the nature of the N-substituent. cdnsciencepub.com

Table 1: Representative ¹H NMR Data for a 1-Methoxy-5-nitroisoquinoline Derivative (Data for 3-(4-trifluoromethylphenyl)-1-methoxy-5-nitroisoquinoline in CDCl₃) researchgate.net

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| OCH₃ | 4.25 | s | - |

| H-7 | 7.58 | t | 7.9 |

| H-6 | 8.46 | dd | 7.8, 1.3 |

| H-4 | 8.50 | s | - |

| H-8 | 8.58 | dt | 8.2, 1.1 |

¹³C NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its electronic environment.

For derivatives of this compound, the carbon of the methoxy group is typically found at approximately 54 ppm. researchgate.net The carbon atom attached to the methoxy group (C-1) resonates significantly downfield, often around 160 ppm, due to the deshielding effect of the attached oxygen atom. researchgate.net The carbon atoms of the isoquinoline ring appear in the range of approximately 105 to 150 ppm. The presence of the electron-withdrawing nitro group influences the chemical shifts of the carbons in the benzene (B151609) portion of the isoquinoline ring. For example, in 3-aryl-1-methoxy-5-nitroisoquinoline derivatives, the carbon bearing the nitro group (C-5) is observed around 145 ppm. researchgate.net The chemical shifts of other carbons in the ring are also well-defined, allowing for a complete assignment of the carbon skeleton. researchgate.net

Table 2: Representative ¹³C NMR Data for a this compound Derivative (Data for 3-(4-trifluoromethylphenyl)-1-methoxy-5-nitroisoquinoline in CDCl₃) researchgate.net

| Carbon | Chemical Shift (δ) ppm |

| OCH₃ | 54.23 |

| C-4 | 105.94 |

| C-4a | 120.18 |

| C-7 | 125.11 |

| C-6 | 128.75 |

| C-8a | 131.17 |

| C-8 | 131.20 |

| C-5 | 144.82 |

| C-3 | 150.01 |

| C-1 | 160.56 |

Proton Nuclear Magnetic Resonance (1H NMR) for Proton Environments

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions.

For derivatives of this compound, HRMS using electrospray ionization (ESI) has been successfully employed to confirm their molecular formulas. researchgate.net For example, the calculated mass for the protonated molecule [M+H]⁺ of 3-(2-chlorophenyl)-1-methoxy-5-nitroisoquinoline (C₁₆H₁₂³⁵ClN₂O₃) is 315.0538, and the experimentally found mass was 315.0533, which is in excellent agreement. researchgate.net Similarly, for 3-(4-trifluoromethylphenyl)-1-methoxy-5-nitroisoquinoline (C₁₇H₁₂F₃N₂O₃), the calculated mass for the protonated molecule was 349.0780, with the found mass being 349.0775. researchgate.net These precise measurements provide definitive evidence for the elemental composition of the synthesized molecules.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is particularly useful for identifying the types of bonds and functional groups within a molecule. While specific FT-IR data for this compound is not detailed in the provided sources, the spectrum of the closely related 5-nitroisoquinoline (B18046) offers significant insight. nih.gov The most characteristic vibrations for the nitro group (NO₂) are its symmetric and asymmetric stretching modes. In 5-nitroisoquinoline, these are observed in the FT-IR spectrum. The aromatic C-H stretching vibrations and the C=C and C=N stretching vibrations of the isoquinoline ring system would also be prominent features in the spectrum. The presence of the methoxy group in this compound would introduce a characteristic C-O stretching vibration.

Raman spectroscopy provides complementary information to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 5-nitroisoquinoline has been reported and shows characteristic bands for the nitro group and the aromatic ring system. nih.govrsc.orgrsc.org A study on surface-enhanced Raman spectroscopy (SERS) of 5-nitroisoquinoline highlights the vibrational modes that are enhanced upon adsorption onto a metal surface. rsc.orgrsc.org Similar to FT-IR, the key features in the Raman spectrum of this compound would be the vibrations of the nitro group and the isoquinoline skeleton, along with contributions from the methoxy group.

Fourier Transform Infrared (FT-IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure. For aromatic systems like isoquinoline, these transitions are typically π → π* and n → π* in nature.

While specific experimental UV-Vis spectral data for this compound is not extensively reported in the available literature, the electronic absorption characteristics can be inferred from its parent compound, 5-nitroisoquinoline. A study on 5-substituted isoquinolines reported the UV-Vis absorption maxima for 5-nitroisoquinoline in benzene. These absorptions are attributed to the electronic transitions within the aromatic system, influenced by the electron-withdrawing nitro group.

The introduction of a methoxy group at the 1-position of the isoquinoline ring is expected to have a notable effect on the electronic spectrum. The methoxy group is an electron-donating group through resonance and can influence the energy levels of the molecular orbitals involved in the electronic transitions. This typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima.

| Compound | Solvent | λmax (nm) | Transition Type (Probable) |

|---|---|---|---|

| 5-Nitroisoquinoline | Benzene | ~320, ~270, ~220 | π → π* and n → π |

| This compound (Expected) | - | Shifted λmax | π → π and n → π* |

The table above summarizes the reported absorption maxima for 5-nitroisoquinoline and the expected effect of the 1-methoxy substituent. The precise values for this compound would require experimental verification.

X-ray Crystallography for Definitive Solid-State Structural Determination

Furthermore, crystallographic data for other nitroisoquinoline derivatives have been deposited in the Cambridge Crystallographic Data Centre (CCDC), indicating that this class of compounds is amenable to single-crystal X-ray analysis. For instance, the crystal structure of a derivative of 5-nitroisoquinoline has been reported, providing valuable insights into the geometry of the nitroisoquinoline core.

The data in the table below is representative of a substituted nitroisoquinoline derivative and illustrates the type of structural information that can be obtained from X-ray crystallography.

| Parameter | Value (for a representative derivative) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (Å3) | Value |

| Z | 4 |

Note: The values in the table are placeholders and would be populated with specific data from the crystallographic information file (CIF) of a relevant derivative.

The definitive solid-state structure of this compound remains a subject for future experimental investigation. Such a study would provide a valuable benchmark for computational models and a deeper understanding of the structure-property relationships in this class of compounds.

Computational Chemistry and Theoretical Studies on 1 Methoxy 5 Nitroisoquinoline Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For 1-Methoxy-5-nitroisoquinoline, DFT calculations provide valuable insights into its geometry, reactivity, and electronic characteristics. These theoretical studies often employ hybrid functionals like B3LYP combined with various basis sets to achieve a balance between computational cost and accuracy. researchgate.netinnovareacademics.in

Geometry Optimization and Equilibrium Structural Parameters

The first step in computational analysis is typically geometry optimization, where the molecule's most stable three-dimensional arrangement is determined by finding the minimum energy structure. researchgate.net For isoquinoline (B145761) and its derivatives, including nitro-substituted compounds, DFT methods have been used to calculate optimized bond lengths and bond angles. researchgate.netresearchgate.net These calculated parameters are often in good agreement with experimental data where available. researchgate.net The optimization process for related nitroaromatic compounds has been successfully carried out using methods like B3LYP with a 3-21G* basis set. innovareacademics.in For similar systems like 5-nitroisoquinoline (B18046), calculations have been performed at the B3LYP/6-311++G(d,p) level of theory to determine equilibrium geometrical parameters. researchgate.net

Table 1: Representative Theoretical Calculation Parameters for Related Isoquinoline Systems

| Compound | Method | Basis Set | Purpose |

| 5-Nitroisoquinoline | DFT/B3LYP | 6-311++G(d,p) | Equilibrium geometry, NBO, HOMO-LUMO |

| 5-Substituted Isoquinolines | DFT | Not Specified | Geometry optimization, vibrational frequencies |

| Chlorodiazines/Chloropyridines | DFT | Not Specified | LUMO/LUMO+1 analysis for reactivity |

| 3-methoxy-1-piperazinylbenzene | DFT/B3LYP | 6-311++G(d,p) | Geometry optimization, NBO, HOMO-LUMO |

This table is illustrative and compiles data from studies on related compounds to show common computational approaches.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. numberanalytics.com The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between HOMO and LUMO is an indicator of molecular chemical stability. researchgate.net For related nitroaromatic compounds, FMO analysis helps in understanding their reactivity. innovareacademics.in In studies of 5-nitroisoquinoline, the HOMO and LUMO energies have been calculated to assess its electronic properties. researchgate.net The HOMO-LUMO gap can also be used to predict the reactivity of halogenated heterocyclic compounds. wuxibiology.com

Table 2: Frontier Molecular Orbital Energies for Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 5-Nitroisoquinoline | Data not available | Data not available | Data not available |

| 2-Chloro-3-Methoxybenzonitrile | Data not available | Data not available | Data not available |

| 3-methoxy-1-piperazinylbenzene | Low reactivity indicated | Low stability indicated | Data not available |

Specific energy values for this compound require dedicated calculations, but the principles are demonstrated through related molecules.

Natural Bond Orbital (NBO) Charge Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within a molecule, revealing insights into bonding, lone pairs, and intermolecular interactions. uni-muenchen.de This method examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance through second-order perturbation theory. uni-muenchen.de NBO analysis has been applied to 5-nitroisoquinoline to calculate its NBO charges. researchgate.net The analysis can reveal significant charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. researchgate.netwisc.edu For instance, interactions between lone pair orbitals and antibonding orbitals (e.g., n -> σ*) can be quantified to understand electron delocalization effects. wisc.edu

Molecular Electrostatic Potential (MEP) Mapping for Reactive Regions

Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP surface illustrates the electron density, with different colors representing varying electrostatic potentials. wolfram.com Typically, red areas indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue areas show positive potential (electron-poor) and are prone to nucleophilic attack. researchgate.net MEP analysis has been used to study the reactive sites of various molecules, including those with methoxy (B1213986) and nitro groups. innovareacademics.innih.gov For related compounds, MEP maps have been generated to understand their reactivity patterns.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide information about electron localization and delocalization in a molecule. researchgate.netaraproceedings.com ELF is a function of spatial coordinates that is large in regions where orbitals are localized, such as in covalent bonds and lone pairs. jussieu.fr LOL, which is based on the kinetic-energy density, also helps in identifying regions of localized orbitals and understanding chemical bonding. araproceedings.comresearchgate.net These analyses can distinguish between covalent, ionic, and metallic bonding. araproceedings.com For various organic molecules, ELF and LOL have been used to analyze electron density distribution and bonding characteristics. researchgate.neteurjchem.com

Mechanistic Investigations using Computational Approaches

Computational methods are instrumental in elucidating reaction mechanisms. For instance, DFT calculations can be used to model transition states and reaction intermediates to understand the pathways of chemical transformations. dtic.mil In the context of nitroaromatic compounds, computational studies have been used to investigate nitration reactions. dtic.mil For isoquinoline derivatives, computational approaches can shed light on reactions such as nucleophilic substitutions and cycloadditions. nih.govacs.org By modeling the reaction intermediates and transition states, researchers can gain insights into the factors that control the reaction's outcome and selectivity. dtic.mil

Correlation of Acidity with Nitration Site Selectivity

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. cecam.org It calculates the energies of vertical electronic excitations from the ground state to various excited states, which correspond to the absorption bands observed in UV-Vis spectroscopy. chemrxiv.org The theory provides information on excitation energies (λmax), oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions (e.g., which molecular orbitals are involved). nih.govstackexchange.com

For this compound, a TD-DFT calculation would provide insight into how the substituents affect its electronic structure and optical properties. The analysis of related compounds like 5-nitroisoquinoline and 6-methoxyisoquinoline (B27300) can offer predictive insights. core.ac.ukresearchgate.net

The nitro group is a strong chromophore and auxochrome that typically causes a bathochromic (red) shift in the absorption spectrum. Its presence is expected to lead to low-energy electronic transitions, likely involving the n → π* transition of the nitro group and π → π* transitions of the aromatic system.

The methoxy group is an electron-donating group that can also cause a red shift in the π → π* transitions through resonance effects.

A TD-DFT analysis of this compound would likely reveal that the lowest energy transitions involve charge transfer character, with electron density moving from orbitals associated with the methoxy-substituted ring system (HOMO) to orbitals localized on the nitro-substituted part of the molecule (LUMO). These calculations are crucial for designing molecules with specific optical properties. nih.gov

Table 3: Representative TD-DFT Data for a Substituted Nitroaromatic System This table illustrates typical data obtained from TD-DFT calculations for molecules analogous to this compound, as direct data was not available in the search results.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Character |

| S1 | 3.10 | 400 | 0.005 | HOMO → LUMO+1 | n → π |

| S2 | 3.44 | 360 | 0.250 | HOMO → LUMO | π → π (Intramolecular Charge Transfer) |

| S3 | 4.13 | 300 | 0.180 | HOMO-1 → LUMO | π → π |

| S4 | 4.42 | 280 | 0.350 | HOMO-2 → LUMO | π → π |

Advanced Applications of 1 Methoxy 5 Nitroisoquinoline and Its Derivatives in Academic Research

Strategic Intermediates in Complex Organic Synthesis

1-Methoxy-5-nitroisoquinoline is a valuable intermediate in organic synthesis due to its reactive sites that allow for diverse chemical modifications. medchemexpress.com The presence of the methoxy (B1213986) and nitro groups on the isoquinoline (B145761) core provides a unique electronic landscape, enabling regioselective reactions.

Precursors for Polycyclic and Fused Heterocyclic Architectures

The isoquinoline framework of this compound is a foundational element for constructing more complex polycyclic and fused heterocyclic systems. These larger structures are of significant interest in materials science and medicinal chemistry. For instance, derivatives of this compound have been utilized in the synthesis of isoquino- and quinopyrroles. acs.org The general synthetic utility of nitro compounds in forming diverse functionalities further underscores the importance of this precursor. scispace.com The reactivity of the nitro group allows for its conversion into other functional groups, such as amines, which can then participate in cyclization reactions to form additional rings. researchgate.net

Building Blocks for Structurally Diverse Chemical Libraries

The adaptability of the isoquinoline core is further highlighted by the various synthetic routes that have been developed to introduce substituents at different positions. For example, lithiation of 4-bromo-1-methoxy-5-nitroisoquinoline followed by a quench with iodomethane (B122720) allows for the introduction of a methyl group at the 4-position. researchgate.net This type of regioselective functionalization is essential for systematically exploring the chemical space around the isoquinoline scaffold.

Medicinal Chemistry Research Platforms

The derivatives of this compound have emerged as significant platforms in medicinal chemistry, particularly in the development of targeted therapies for cancer.

Design and Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors

| Compound Class | Synthetic Route from this compound derivative | Target | Reference |

| 5-Amino-3-arylisoquinolinones | Suzuki-Miyaura coupling of 3-bromo-1-methoxy-5-nitro-isoquinoline, followed by reduction and O-demethylation. nus.edu.sgnih.gov | PARP-1, PARP-2, Tankyrases | nus.edu.sgnih.gov |

| 5-Acylaminoisoquinolin-1-ones | From 5-aminoisoquinolin-1-one, which can be synthesized from a nitroisoquinoline precursor. bath.ac.uk | PARP-2 selective inhibitors | bath.ac.uk |

Development of Tankyrase Inhibitors for Biological Pathway Modulation (e.g., Wnt Signaling)

Tankyrases (TNKS1 and TNKS2) are members of the PARP family that play a crucial role in various cellular processes, including the Wnt/β-catenin signaling pathway. researchgate.netresearchgate.net Aberrant Wnt signaling is implicated in the development of several cancers, making tankyrase inhibitors a promising therapeutic strategy. researchgate.netmdpi.com

For instance, the development of 1,2,4-triazole-based tankyrase inhibitors has benefited from the use of isoquinoline-derived building blocks. acs.org These inhibitors have been shown to modulate the Wnt/β-catenin signaling pathway in cellular assays, demonstrating their potential as therapeutic agents. acs.org One such lead compound, OM-1700, displays high potency and favorable ADME properties. acs.org

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

| Modification Site | Effect on Activity | Rationale | Reference |

| 3-position of isoquinolin-1-one | Aryl group required for activity. | Occupies a large hydrophobic cavity in the active site. | nus.edu.sgnih.gov |

| Para-position of 3-aryl group | Optimal for potency. | Projects into a tunnel leading to the exterior of the enzyme. | nus.edu.sg |

| Ortho-position of 3-aryl group | Reduced or abolished activity. | --- | nus.edu.sgnih.gov |

| 5-position of isoquinolin-1-one | Methyl and methoxy groups are optimal. | --- | nus.edu.sgnih.gov |

Investigation as Scaffolds for Antimalarial Agents and Anticancer Research

The quest for new and effective chemotherapeutic agents against malaria and cancer is a relentless endeavor in medicinal chemistry. The isoquinoline nucleus has proven to be a valuable scaffold in this pursuit. Derivatives of 5-nitroisoquinoline (B18046), in particular, have been the subject of significant research interest for their potential as both antimalarial and anticancer agents.

In the realm of antimalarial research, functionalized 5-nitroisoquinolines have demonstrated notable in vitro activity. A study focused on the synthesis of novel aldimine and hydrazone derivatives prepared from 1-formyl-5-nitroisoquinoline. capes.gov.brscispace.comresearchgate.net Several of these compounds were evaluated against a chloroquine-resistant strain of Plasmodium falciparum (ACC Niger). One of the most effective compounds to emerge from this series was a Schiff base, N-[(1E)-(5-nitro-1-naphthyl)methylene]-1-[2-(trifluoromethyl)phenyl]methanamine, which exhibited a 50% inhibitory concentration (IC50) of 0.7 µg/mL. ijiset.comnih.govijfmr.com This highlights the potential of the 5-nitroisoquinoline core in developing agents that can overcome existing drug resistance mechanisms. Further research has also involved the evaluation of 22 different 5-nitroisoquinoline derivatives for their mutagenic and chromosome-damaging activities, an important step in assessing their viability as potential antimalarial drugs. researchgate.net

The anticancer potential of isoquinoline derivatives is also well-documented. While direct studies on this compound are limited, research on structurally related compounds provides valuable insights. For instance, various substituted quinoline (B57606) derivatives, including those with nitro and methoxy groups, have been tested against a panel of cancer cell lines such as rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29). nih.gov In these studies, compounds like 6-bromo-5-nitroquinoline (B1267105) demonstrated significant antiproliferative activity and the ability to induce apoptosis in cancer cells. nih.gov The cytotoxicity of isoquinoline-5,8-dione (B3342986) derivatives against various cancer cell lines has also been established, with some natural products containing this core showing potent activity against the HCT 116 human colon carcinoma cell line. nih.gov

| Derivative Type | Test Organism/Strain | Activity Metric | Reported Value | Reference |

|---|---|---|---|---|

| Schiff base of functionalized 5-nitroisoquinoline | P. falciparum (ACC Niger, Chloroquine-resistant) | IC50 | 0.7 µg/mL | ijiset.comnih.govijfmr.com |

| Various 5-nitroisoquinoline derivatives | P. falciparum (3D7 strain) | EC50 | 0.176 µM to 1.7 µM | researchgate.net |

| Derivative Type | Cancer Cell Line | Activity/Effect | Reference |

|---|---|---|---|

| 6-Bromo-5-nitroquinoline | HT29 (Human adenocarcinoma) | Cytotoxic and apoptotic activity | nih.gov |

| Substituted quinolines (nitro, methoxy) | C6, HeLa, HT29 | Antiproliferative activity | nih.gov |

| Quinoline derivative 91b1 | A549, AGS, KYSE150, KYSE450 | Cytotoxicity (MTS50 values from 1.83 to 15.38 µg/mL) | mdpi.com |

| 5-Benzyl juglone (B1673114) (juglone derivative) | HCT-15 (Colorectal), MCF-7 (Breast) | Antiproliferative activity (IC50 = 12.27 µM for HCT-15) | rjonco.com |

Contributions to Materials Science

The unique electronic and photophysical properties of the isoquinoline ring system make it an attractive building block for the development of advanced materials. The ability to modify the isoquinoline structure allows for the creation of materials with tailored optical, electrical, and mechanical characteristics. amerigoscientific.com

Isoquinoline derivatives are being investigated for their role in the creation of new materials, including polymers and coatings. These derivatives can be incorporated into polymeric structures to impart specific functionalities. For instance, isoquinoline-based polymers have been explored for their potential in creating conductive materials and sensors. amerigoscientific.com The inherent stability of the isoquinoline ring, often associated with resistance to light, heat, and chemical degradation, makes it a candidate for developing durable dyes and pigments, a key requirement for high-performance coatings. amerigoscientific.com Although direct applications of this compound in this area are not yet widely reported, the synthesis of polymers from isoquinoline derivatives for various material science applications is an active field of research. nih.gov

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation. sioc-journal.cn This property is highly sought after for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). The isoquinoline scaffold has emerged as a promising component in the design of AIE-active molecules (AIEgens). Research has shown that benzofuro[2,3-c]isoquinolines can act as novel blue AIEgens, with a methoxy group playing a critical role in modulating the AIE characteristics by influencing intermolecular interactions. scribd.com Furthermore, novel AIE molecules have been successfully designed and synthesized by fusing tetraphenylene (B3251814) and isoquinoline structural units. sioc-journal.cn While the nitro group is often associated with fluorescence quenching, the strategic combination of donor (methoxy) and acceptor (nitro) groups on a rigid scaffold like isoquinoline could potentially lead to interesting AIE phenomena, a subject that warrants further investigation. researchgate.net

| AIEgen Core Structure | Key Substituent/Feature | Observed Property | Reference |

|---|---|---|---|

| Benzofuro[2,3-c]isoquinoline | Methoxy group | Modulation of AIE characteristics, up to 460-fold emission increase in solid state | scribd.com |

| Tetraphenylene-isoquinoline fused | Fused ring system | Excellent AIE phenomenon | sioc-journal.cn |

Organic materials with significant non-linear optical (NLO) properties are crucial for the development of advanced photonic and optoelectronic technologies, such as optical switching and data storage. mdpi.commdpi.com A key molecular design strategy for creating potent NLO materials is to have a π-conjugated system linking a strong electron donor and a strong electron acceptor. nih.gov The this compound molecule fits this design principle perfectly, with the electron-donating methoxy group and the electron-withdrawing nitro group situated on the delocalized π-system of the isoquinoline ring. This intramolecular charge-transfer characteristic is expected to give rise to a large second-order hyperpolarizability (β), a key parameter for second-order NLO effects. researchgate.net Theoretical and experimental studies on various quinoline and isoquinoline derivatives have confirmed their potential as NLO materials. mdpi.comresearchgate.net While specific experimental data for this compound is not yet prevalent in the literature, its molecular structure strongly suggests that it and its derivatives are promising candidates for investigation as high-performance NLO materials. aps.org

| Compound Class/Derivative | NLO Property Investigated | Key Finding/Observation | Reference |

|---|---|---|---|

| Quinoline derivative (4-(quinolin-2-ylmethylene)aminophenol) | Second-order NLO response (First hyperpolarizability) | Shows a good nonlinear optical response. | globalresearchonline.net |

| Disubstituted Quinoline with Carbazole | Electronic and NLO properties | D-π-A structure imparts NLO properties. | mdpi.com |

| 1-Aryl-3-(4-Methoxyphenyl)-5-(Benzo(d)(1,3)Dioxol-5-yl)-2H-Pyrazolines | Third-order electronic susceptibility (X(3)) | Correlation between molecular design and optical properties established. | researchgate.net |

| Quinoidal Oligothiophenes | Third-order NLO polarizability (⟨γ⟩) | ⟨γ⟩ increases with π-conjugation. | acs.org |

Future Directions and Emerging Research Avenues for 1 Methoxy 5 Nitroisoquinoline Chemistry

Development of Sustainable and Green Synthetic Methodologies

The synthesis of isoquinoline (B145761) derivatives has traditionally relied on classic methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions. ajgreenchem.commdpi.com However, these methods often involve harsh conditions, low yields, and the use of hazardous reagents, running counter to the modern imperatives of green chemistry. mdpi.com Future research concerning 1-methoxy-5-nitroisoquinoline will undoubtedly focus on developing more environmentally benign synthetic routes.

Current innovations in the broader field of isoquinoline synthesis point toward several promising green strategies that could be adapted for this compound:

Catalysis in Green Solvents: Recent studies have demonstrated the successful synthesis of isoquinolines using recyclable ruthenium catalysts in biodegradable solvents like polyethylene (B3416737) glycol (PEG-400) ajgreenchem.com or employing copper catalysts in water. rsc.org These approaches offer high atom economy and simplified purification procedures. Adapting these methods could provide a sustainable pathway to the this compound core, minimizing the reliance on volatile and toxic organic solvents.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. researchgate.net Its application to the synthesis of isoquinoline and isoquinolinone frameworks has been reported, highlighting its potential for creating complex molecules efficiently. researchgate.net Future work could explore microwave-assisted strategies for both the initial construction of the this compound ring and its subsequent functionalization.

C-H Functionalization: Direct C-H activation is a step-economic strategy that avoids the need for pre-functionalized starting materials. ajgreenchem.com While transition-metal-catalyzed C-H activation has become a cornerstone for accessing complex isoquinoline scaffolds, future research could focus on developing more sustainable catalyst systems (e.g., using earth-abundant metals) specifically for the this compound system.

The table below outlines potential green methodologies applicable to the synthesis of this compound derivatives.

| Green Methodology | Key Advantages | Potential Application for this compound | Relevant Literature |

| Copper-Catalyzed Cyclization in Water | Avoids organic solvents, uses an inexpensive metal, high atom economy. | Synthesis of the core isoquinoline structure from appropriate precursors in an aqueous medium. | rsc.org |

| Ruthenium/PEG Catalysis | Recyclable catalyst system, biodegradable solvent, simple extraction. | Annulation reactions to form the isoquinoline ring with high efficiency and sustainability. | ajgreenchem.com |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced energy efficiency. | Acceleration of cyclization or cross-coupling reactions to build and functionalize the scaffold. | researchgate.net |

Exploration of Novel Catalytic Transformations and Reactivity Patterns

The reactivity of the this compound scaffold is dictated by the interplay between the electron-rich pyridine (B92270) ring (activated by the methoxy (B1213986) group) and the electron-deficient benzene (B151609) ring (deactivated by the nitro group). While some reactions are documented, such as the lithiation of 4-bromo-1-methoxy-5-nitroisoquinoline to introduce a methyl group nih.govresearchgate.net, a vast landscape of chemical transformations remains unexplored.

Future research will likely delve into novel catalytic methods to unlock new reactivity patterns:

Selective C-H Functionalization: Beyond building the core, catalysts can be used to selectively install functional groups at various positions. The unique electronic bias of this compound could be exploited to direct C-H activation to specific sites, enabling the synthesis of diverse derivatives that would be difficult to access otherwise.

Nucleophilic Aromatic Substitution (SNAr and SNH): The electron-withdrawing nitro group makes the benzene portion of the molecule susceptible to nucleophilic attack. Research on 5-nitroisoquinoline (B18046) itself has shown successful SNH (Vicarious Nucleophilic Substitution of Hydrogen) reactions, allowing for direct amidation and the formation of nitroso derivatives. mdpi.comresearchgate.net Future studies could systematically explore the SNH and SNAr reactivity of this compound with a wide range of nucleophiles (N, O, S, C-based), providing a powerful tool for late-stage functionalization.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, and Buchwald-Hartwig) have been successfully applied to bromo-substituted 1-methoxy- and 1-benzyloxy-5-nitroisoquinolines. nih.gov This demonstrates the viability of using this scaffold in modern synthetic chemistry. Future work could expand the scope to include other positions on the ring and a broader array of coupling partners, including those that introduce functionalities relevant to materials or medicinal chemistry.

Transformations of the Nitro Group: The nitro group is not merely a static directing group; it is a versatile functional handle. Catalytic reduction can convert it to an amino group, a critical precursor for many pharmaceuticals and dyes. This transformation on the this compound scaffold opens a gateway to a new family of 5-aminoisoquinoline (B16527) derivatives. nih.gov

The following table summarizes potential catalytic transformations for derivatizing this compound.

| Reaction Type | Reagents/Catalysts | Potential Outcome | Relevant Literature on Isoquinolines |

| Suzuki Coupling | Pd Catalyst, Arylboronic Acids | Introduction of aryl groups at halo-positions. | nih.gov |

| Buchwald-Hartwig Amination | Pd Catalyst, Amines | Introduction of N-based functional groups. | nih.gov |

| SNH Amidation | Base (t-BuOK), Oxidant | Direct C-H amination on the benzene ring. | mdpi.com |

| Nitro Group Reduction | H2, Pd/C or other reducing agents | Conversion of the 5-nitro group to a 5-amino group. | nih.gov |

| C-H Activation/Annulation | Rh(III) or Ru(II) Catalysts | Fusion of new rings onto the isoquinoline core. | organic-chemistry.org |

Integration of Advanced Computational Design in Compound Discovery

The advancement of computational chemistry provides powerful tools to accelerate the discovery and optimization of novel compounds, reducing the reliance on costly and time-consuming trial-and-error synthesis. nih.gov For a scaffold like this compound, in silico methods can offer profound insights and guide future research efforts.

Emerging research avenues in this domain include:

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound. scilit.com This allows for the prediction of the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic reactions and explaining observed reactivity patterns. For instance, DFT could help rationalize the regioselectivity of C-H functionalization or SNH reactions.

Virtual Screening and Ligand-Based Design: If a particular biological target is identified, molecular docking can be used to screen virtual libraries of this compound derivatives to predict their binding affinity and orientation within the target's active site. inderscienceonline.comnih.govmdpi.com This approach has been widely used for other isoquinoline-based compounds to identify potential inhibitors for targets in cancer and infectious diseases. scilit.cominderscienceonline.com

ADMET Profiling: A significant hurdle in drug discovery is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). In silico tools can predict these properties for designed derivatives of this compound before they are synthesized, allowing researchers to prioritize compounds with more drug-like characteristics. scilit.comresearchgate.net

The table below details how computational methods can be integrated into the research workflow for this compound.

| Computational Method | Objective | Application to this compound |

| Density Functional Theory (DFT) | Predict electronic structure, reactivity, and spectroscopic properties. | Determine sites susceptible to catalytic functionalization; rationalize reaction mechanisms. |

| Molecular Docking | Predict binding modes and affinities to biological targets. | Identify potential enzyme inhibitors or receptor ligands based on the scaffold. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity or physical properties. | Build models to predict the activity of new derivatives and guide optimization. |

| ADMET Prediction | Assess drug-likeness and potential toxicity. | Prioritize synthetic targets with favorable pharmacokinetic profiles. |

Interdisciplinary Research in Functional Materials and Chemical Biology

The unique structure of this compound makes it a promising candidate for applications beyond traditional organic synthesis, extending into the interdisciplinary fields of materials science and chemical biology.

Functional Materials: Isoquinoline-based compounds have been investigated for use in advanced materials. For example, their electronic properties make them suitable components for organic light-emitting diodes (OLEDs) and as corrosion inhibitors. researchgate.netacs.org The polarized π-system of this compound, with its donor and acceptor groups, could be exploited to design novel bipolar host materials for PhOLEDs or new classes of corrosion inhibitors whose efficacy could be tuned by further functionalization. researchgate.net

Chemical Biology: Isoquinoline derivatives are well-established as privileged scaffolds in medicinal chemistry, forming the core of numerous enzyme inhibitors. nih.govresearchgate.net The 5-aminoisoquinolin-1-one core, which can be derived from this compound, is a known inhibitor of poly(ADP-ribose)polymerases (PARPs), important targets in cancer therapy. nih.govresearchgate.net Future work could focus on using this compound as a starting point to generate libraries of new derivatives for screening against various enzyme classes. Furthermore, the inherent fluorescence of some isoquinoline systems suggests that derivatives could be developed as probes for imaging and sensing in biological systems. acs.org

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1-Methoxy-5-nitroisoquinoline, and how are reaction progress and purity monitored?

- Methodology : Synthesis typically involves multi-step modifications of isoquinoline derivatives under controlled conditions (e.g., inert atmosphere, specific solvents). Key steps include nitration and methoxylation. Reaction progress is monitored via thin-layer chromatography (TLC) for intermediate checks. Final purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy to verify functional groups and structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what data should researchers prioritize?

- Methodology :

- NMR : Focus on resolving peaks for the methoxy (-OCH₃) and nitro (-NO₂) groups. Compare chemical shifts with analogous isoquinoline derivatives to confirm substitution patterns.

- Mass Spectrometry (MS) : Use high-resolution MS to validate molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify nitro group stretching vibrations (~1520 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodology : Follow NIST guidelines for nitro-aromatic compounds:

- Use fume hoods to avoid inhalation of fine particulates.

- Wear nitrile gloves and lab coats to prevent skin contact.

- Store in amber glass containers under inert gas to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

- Methodology :

- Cross-validation : Compare data with structurally similar compounds (e.g., 8-Chloro-1-methoxyisoquinoline) to identify artifacts or solvent effects.

- Iterative analysis : Re-run reactions under varying conditions (e.g., solvent polarity, temperature) to isolate intermediates. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies optimize the yield of this compound in large-scale syntheses while minimizing side reactions?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity.

- Temperature control : Maintain temperatures below 80°C to prevent decomposition.

- Catalytic additives : Use Lewis acids (e.g., FeCl₃) to accelerate nitration while suppressing byproducts like dinitro derivatives .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodology :

- Derivatization : Synthesize analogs (e.g., varying substituents at positions 1 and 5) and test against biological targets (e.g., kinase enzymes).

- Computational modeling : Perform docking studies to predict binding affinity. Validate with in vitro assays (e.g., IC₅₀ measurements) .

Q. What experimental approaches assess the stability of this compound under varying pH and temperature conditions?

- Methodology :

- Accelerated stability testing : Incubate the compound in buffers (pH 3–10) at 40°C for 48 hours. Monitor degradation via HPLC.

- Thermogravimetric analysis (TGA) : Determine decomposition thresholds under controlled heating .

Ethical and Methodological Considerations

Q. How should researchers address ethical challenges in studying nitro-aromatic compounds with potential dual-use applications?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.